molecular formula C23H29N7O2 B2914354 1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide CAS No. 1185091-81-9

1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide

Cat. No.: B2914354
CAS No.: 1185091-81-9
M. Wt: 435.532
InChI Key: NMHWRRODCXZEEL-UHFFFAOYSA-N
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Description

1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide is a complex organic compound that features a unique arrangement of heterocycles, including piperidine, triazoloquinoxaline, and carboxamide moieties. These structural features suggest potential biological and pharmacological activities, making this compound an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide typically involves multi-step procedures, starting with the preparation of intermediate compounds such as the piperidine derivatives and the triazoloquinoxaline core.

Example Synthetic Route

  • Formation of Piperidine Intermediate

    • Starting Material: : Piperidine

    • Reagents: : Alkylating agent (such as propionyl chloride)

    • Conditions: : Anhydrous environment, controlled temperature

  • Synthesis of Triazoloquinoxaline Core

    • Starting Materials: : Quinoxaline derivative and triazole

    • Reagents: : Suitable coupling agents (e.g., EDC, HATU)

    • Conditions: : Controlled temperature, inert atmosphere

  • Coupling of Intermediates

    • Reagents: : Coupling agents, base (such as triethylamine)

    • Conditions: : Solvent (e.g., dichloromethane), controlled temperature

Industrial Production Methods

Industrial production often scales up these reactions using continuous flow processes, optimizing reaction conditions for yield, purity, and safety. Large-scale reactors and advanced monitoring systems ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide undergoes several types of chemical reactions:

  • Oxidation: : This compound may undergo oxidation reactions, particularly at the piperidine rings.

  • Reduction: : Reduction reactions can modify the triazoloquinoxaline moiety.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions at various positions, particularly on the piperidine and triazoloquinoxaline rings.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate, conditions include aqueous or solvent-based environments.

  • Reduction: : Reducing agents such as sodium borohydride, often conducted under mild temperature and pressure.

  • Substitution: : Halogenated reagents and bases, typically in polar aprotic solvents.

Major Products

Depending on the reaction type, major products include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

  • Chemistry: : As a reagent in organic synthesis and structure-activity relationship (SAR) studies.

  • Biology: : Potential roles in enzyme inhibition and receptor modulation.

  • Medicine: : Investigated for therapeutic potentials, including anti-cancer, anti-inflammatory, and neuroprotective properties.

  • Industry: : Use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide exerts its effects is based on its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites, thereby modulating various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)pyrrolidine-4-carboxamide

  • 1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)morpholine-4-carboxamide

Uniqueness

This compound stands out due to its specific combination of piperidine and triazoloquinoxaline moieties, which confer unique properties in terms of reactivity and biological activity. Its structural distinctiveness allows for targeted interactions with molecular pathways that similar compounds may not achieve as effectively.

That covers the compound in considerable depth. Fascinating stuff, right?

Properties

IUPAC Name

1-[3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c24-21(32)16-10-14-28(15-11-16)20(31)9-8-19-26-27-23-22(29-12-4-1-5-13-29)25-17-6-2-3-7-18(17)30(19)23/h2-3,6-7,16H,1,4-5,8-15H2,(H2,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHWRRODCXZEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)N5CCC(CC5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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